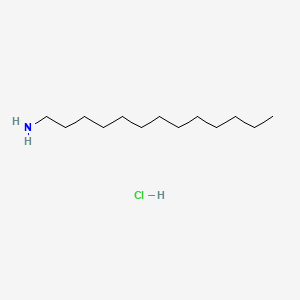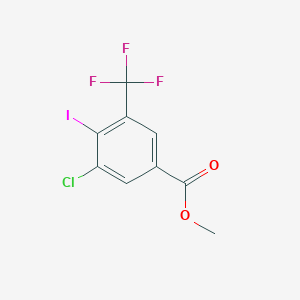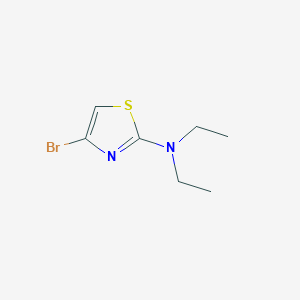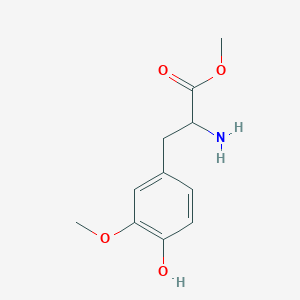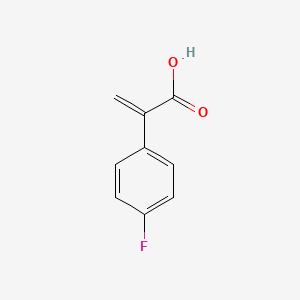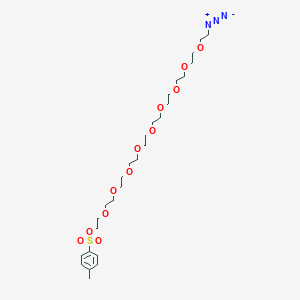
N3-PEG10-Tos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-PEG10-Tos, also known as Azido-PEG10-Tos, is a compound with the chemical formula C27H47N3O12S and a molecular weight of 637.74 g/mol . It is a polyethylene glycol (PEG) derivative containing an azide group (N3) and a tosyl group (Tos). This compound is widely used in various chemical and biological applications due to its unique properties.
Preparation Methods
N3-PEG10-Tos is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tosyl chloride. The synthetic route typically involves the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with tosyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms PEG-tosylate.
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods often involve the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
N3-PEG10-Tos undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. Common reagents used in these reactions include amines, thiols, and alcohols.
Click Chemistry: The azide group in this compound can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an alkyne in the presence of a copper catalyst will yield a triazole-linked product.
Scientific Research Applications
N3-PEG10-Tos has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers. Its azide and tosyl groups allow for versatile functionalization and conjugation.
Biology: this compound is used in bioconjugation to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules.
Medicine: In medical research, this compound is used to modify drug molecules to improve their solubility, stability, and bioavailability.
Mechanism of Action
The mechanism of action of N3-PEG10-Tos is primarily based on its ability to undergo click chemistry reactions and nucleophilic substitutions. The azide group allows for efficient and selective conjugation with alkyne-containing molecules, forming stable triazole linkages. This property is exploited in various applications, including bioconjugation and material science .
In biological systems, the PEG moiety in this compound provides solubility and biocompatibility, while the azide and tosyl groups enable specific and targeted modifications. These modifications can enhance the properties of biomolecules and materials, making them suitable for various applications .
Comparison with Similar Compounds
N3-PEG10-Tos is unique due to its combination of azide and tosyl functional groups. Similar compounds include:
Azido-PEG10-Alcohol: This compound contains an azide group and a hydroxyl group instead of a tosyl group.
Azido-PEG10-Acid: This compound contains an azide group and a carboxylic acid group.
Azido-PEG10-Amine: This compound contains an azide group and an amine group.
This compound stands out due to its tosyl group, which is a very good leaving group for nucleophilic substitution reactions, making it highly versatile for various chemical modifications.
Properties
Molecular Formula |
C27H47N3O12S |
|---|---|
Molecular Weight |
637.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H47N3O12S/c1-26-2-4-27(5-3-26)43(31,32)42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-29-30-28/h2-5H,6-25H2,1H3 |
InChI Key |
JCOLNKOSWYDGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


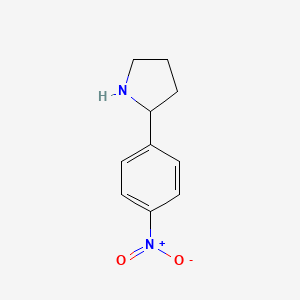
![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)
